molecular formula C10H12O B8068255 2-Methoxy-4-methyl-1-vinylbenzene

2-Methoxy-4-methyl-1-vinylbenzene

Cat. No.: B8068255
M. Wt: 148.20 g/mol
InChI Key: NTTYAOCONOUPQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-methyl-1-vinylbenzene is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Polymerization and Material Science:

    • Otake et al. (2017) conducted studies on the anionic polymerizations of novel methoxy-substituted divinylbenzenes, including 2-methoxy-4-methyl-1-vinylbenzene. They found that these compounds, when polymerized, are completely soluble and possess predicted molecular weights with narrow distributions. The thermal cross-linking property of the resulting poly(1)-poly(3) over 300 °C indicates potential applications in material science, particularly in creating materials with specific thermal and mechanical properties (Otake et al., 2017).
  • Quantum-Chemical Calculations and Modeling:

    • Lhost and Brédas (1992) presented ab initio and semiempirical quantum‐chemical calculations on torsion potentials in trans‐stilbene and substituted trans‐stilbenes, including derivatives with methoxy side groups such as this compound. These calculations are crucial for understanding the electronic and steric effects in such compounds, which has implications in the field of molecular electronics and materials modeling (Lhost & Brédas, 1992).
  • Organic Synthesis and Chemical Reactions:

    • Du and Peters (2010) explored the electrochemical reductions of certain nitrobenzenes to form derivatives like 1-nitro-2-vinylbenzene, highlighting the significance of this compound in synthesizing complex organic molecules and in understanding reaction mechanisms in electrochemistry (Du & Peters, 2010).
    • Malysheva et al. (2012) investigated the addition of phosphine to 1-methoxy-4-vinylbenzene, leading to the formation of unique organic phosphines. This research is significant for the development of new organic compounds with potential applications in catalysis and organic synthesis (Malysheva et al., 2012).
  • Electrochemical Studies:

    • Peverly et al. (2014) conducted electrochemical reduction studies on methyl triclosan, a derivative of this compound, emphasizing its importance in environmental chemistry and pollution studies (Peverly et al., 2014).
  • Environmental and Biological Applications:

    • Seitz and Ram (2000) found that certain methoxybenzenes, likely including derivatives of this compound, are present in grains with off-odors. This research is crucial for understanding the impact of these compounds on food quality and safety (Seitz & Ram, 2000).

Properties

IUPAC Name

1-ethenyl-2-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-4-9-6-5-8(2)7-10(9)11-3/h4-7H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTYAOCONOUPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-4-methyl-1-vinylbenzene
Reactant of Route 2
Reactant of Route 2
2-Methoxy-4-methyl-1-vinylbenzene
Reactant of Route 3
Reactant of Route 3
2-Methoxy-4-methyl-1-vinylbenzene
Reactant of Route 4
Reactant of Route 4
2-Methoxy-4-methyl-1-vinylbenzene
Reactant of Route 5
Reactant of Route 5
2-Methoxy-4-methyl-1-vinylbenzene
Reactant of Route 6
Reactant of Route 6
2-Methoxy-4-methyl-1-vinylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.